(3-Chloro-5-(trifluoromethyl)phenyl)methanol

Description

Properties

IUPAC Name |

[3-chloro-5-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHHJWEABQQBUAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397424 | |

| Record name | (3-Chloro-5-(trifluoromethyl)phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886496-87-3 | |

| Record name | (3-Chloro-5-(trifluoromethyl)phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(3-Chloro-5-(trifluoromethyl)phenyl)methanol CAS 886496-87-3 properties

An In-depth Technical Guide to (3-Chloro-5-(trifluoromethyl)phenyl)methanol (CAS 886496-87-3)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to modulate key pharmacological parameters, including metabolic stability, lipophilicity, and binding affinity.[1][2] this compound, CAS 886496-87-3, emerges as a valuable and highly functionalized building block for the synthesis of novel chemical entities. Its substituted phenyl ring offers a scaffold with distinct electronic and steric properties, driven by the electron-withdrawing nature of both the chlorine and trifluoromethyl groups.

This technical guide provides a comprehensive overview of this compound, consolidating its chemical properties, a proposed synthetic route, expected analytical characteristics, and critical safety protocols. The content is structured to deliver not just data, but actionable insights into the causality behind experimental choices, empowering researchers to effectively utilize this reagent in their discovery and development workflows.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of a reagent's physical properties are foundational to its successful application in research. The key identifiers and properties for this compound are summarized below.

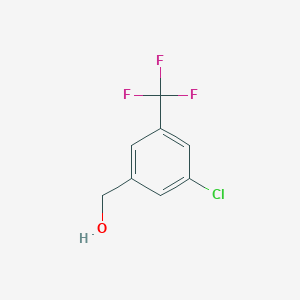

Chemical Structure

Caption: 2D Structure of this compound.

Data Summary Table

| Property | Value | Source |

| IUPAC Name | [3-chloro-5-(trifluoromethyl)phenyl]methanol | [3] |

| CAS Number | 886496-87-3 | [3] |

| Molecular Formula | C₈H₆ClF₃O | [3] |

| Molecular Weight | 210.58 g/mol | [3] |

| Physical State | Solid | [3] |

| Purity | ≥95% (Typical) | [3] |

| Canonical SMILES | OCC1=CC(Cl)=CC(C(F)(F)F)=C1 | [3] |

| InChI Key | RHHJWEABQQBUAC-UHFFFAOYSA-N | [3] |

Synthesis and Purification

Proposed Synthetic Workflow

The reduction of a carboxylic acid to a primary alcohol can be achieved using various reducing agents. A common and effective method involves the use of sodium borohydride in the presence of a catalyst or via an activated intermediate.[5]

Caption: Proposed workflow for the synthesis of the title compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a representative example based on established chemical principles for carboxylic acid reduction.

-

Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. Maintaining an inert atmosphere is crucial to prevent the reaction of the reducing agent with atmospheric moisture.

-

Dissolution: Charge the flask with 3-chloro-5-(trifluoromethyl)benzoic acid (1.0 eq) and dissolve it in anhydrous tetrahydrofuran (THF). THF is a common solvent for such reductions due to its ability to dissolve both the substrate and many reducing agents, and its relatively inert nature.

-

Activation & Reduction: Cool the solution to 0 °C using an ice bath. [Causality: This initial cooling helps to control the initial exotherm upon addition of the reducing agent, preventing side reactions.] Slowly add an activating agent followed by the portion-wise addition of sodium borohydride (NaBH₄, ~2-3 eq). The reaction is then allowed to warm to room temperature and stirred until completion, monitored by Thin Layer Chromatography (TLC).

-

Reaction Quench: Once the starting material is consumed, cool the flask back to 0 °C. Cautiously add water or a dilute aqueous HCl solution dropwise to quench the excess reducing agent. [Causality: This step safely decomposes any remaining active hydride species, which can react violently if not handled properly.]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent like ethyl acetate (EtOAc). The product, being organic, will preferentially move into the EtOAc layer.

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. The brine wash helps to remove residual water from the organic layer. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), then filter.

-

Concentration and Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid or oil is then purified using flash column chromatography on silica gel, typically with a hexane-ethyl acetate gradient, to yield the pure this compound.

Role in Medicinal Chemistry and Drug Development

The substitution pattern of this compound is not arbitrary; it is a deliberate design element for creating drug candidates with enhanced properties. The trifluoromethyl group is a bioisostere for groups like chlorine and is known to significantly impact a molecule's biological profile.[2]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation by cytochrome P450 enzymes.[2] Incorporating this moiety can block metabolic hotspots on an aromatic ring, thereby increasing the drug's half-life and bioavailability.

-

Lipophilicity: The CF₃ group is highly lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to cross cellular membranes.[2] This is a critical factor for oral absorption and for drugs targeting the central nervous system.

-

Binding Affinity: The strong electron-withdrawing nature of the CF₃ group alters the electronic profile of the phenyl ring. This can modulate the pKa of nearby functional groups or influence non-covalent interactions (e.g., dipole-dipole, ion-dipole) with the target protein, potentially leading to increased binding affinity and potency.[1]

Caption: Influence of the CF₃ group on key drug-like properties.

This building block is therefore a valuable starting point for synthesizing inhibitors, receptor modulators, and other biologically active compounds where fine-tuning these properties is essential for efficacy and a favorable pharmacokinetic profile.[6][7]

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling any chemical reagent. The information provided in the Safety Data Sheet (SDS) for this compound indicates it is a hazardous substance.[8]

Hazard Identification

| Hazard Class | GHS Code | Description |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

Source: TCI Chemicals Safety Data Sheet.[8]

Recommended Handling Protocol

-

Engineering Controls: All handling should be performed in a certified chemical fume hood to prevent inhalation of any dust or vapors.[8] An eyewash station and safety shower must be readily accessible.

-

Personal Protective Equipment (PPE):

-

Procedural Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands and face thoroughly after handling.[8]

Storage and Disposal

-

Storage: Keep the container tightly closed and store in a cool, dark, and well-ventilated place.[8] Store away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, regional, and national environmental regulations. Do not allow the product to enter drains.

Conclusion

This compound is more than a simple chemical; it is a sophisticated building block designed for the challenges of modern drug discovery. Its unique combination of chloro and trifluoromethyl substituents on a benzyl alcohol scaffold provides a versatile platform for synthesizing novel compounds with potentially enhanced metabolic stability, lipophilicity, and biological activity. By understanding its properties, adopting a logical synthetic approach, and adhering to rigorous safety standards, researchers can effectively leverage this reagent to advance their scientific objectives.

References

- 1. jelsciences.com [jelsciences.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. cactus.utahtech.edu [cactus.utahtech.edu]

- 5. researchgate.net [researchgate.net]

- 6. Buy [3,5-Dichloro-4-(trifluoromethyl)phenyl]methanol | 1788733-89-0 [smolecule.com]

- 7. mdpi.com [mdpi.com]

- 8. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to (3-Chloro-5-(trifluoromethyl)phenyl)methanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chloro-5-(trifluoromethyl)phenyl)methanol is a halogenated aromatic alcohol that holds significant interest within the fields of medicinal chemistry and materials science. Its unique molecular architecture, characterized by the presence of both a chloro and a trifluoromethyl group on the phenyl ring, imparts a distinct set of physicochemical properties. These properties, including enhanced metabolic stability and lipophilicity, make it a valuable building block in the design and synthesis of novel therapeutic agents and functional materials. The trifluoromethyl group, in particular, is a well-established bioisostere for various functional groups and is known to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in research and development. While experimental data for this specific compound is not widely published, we can infer its properties based on closely related analogs and general principles of organic chemistry.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Inferred) | [3-Fluoro-5-(trifluoromethyl)phenyl]methanol[1] | (3,5-Bis(trifluoromethyl)phenyl)methanol |

| Molecular Formula | C₈H₆ClF₃O | C₈H₆F₄O | C₉H₆F₆O |

| Molecular Weight | ~210.58 g/mol | 194.13 g/mol | 256.13 g/mol |

| Appearance | White to off-white solid or oil | - | White to almost white crystal powder[2] |

| Melting Point | Not available | Not available | 53-56 °C[2] |

| Boiling Point | Not available | Not available | Not available |

| Solubility | Likely soluble in organic solvents like methanol, ethanol, and dichloromethane. | Soluble in organic solvents. | Soluble in organic solvents. |

| CAS Number | Not definitively assigned in public databases. | 184970-29-4[1] | 32707-89-4[2] |

Synthesis and Reactivity

The synthesis of this compound can be approached through several synthetic routes, primarily involving the reduction of a corresponding carbonyl compound.

Synthetic Pathways

A plausible and efficient method for the synthesis of this compound involves the reduction of a suitable precursor such as 3-chloro-5-(trifluoromethyl)benzaldehyde or a corresponding benzoic acid derivative.

Caption: Plausible synthetic routes to this compound.

Experimental Protocol: Reduction of 3-Chloro-5-(trifluoromethyl)benzaldehyde with Sodium Borohydride

-

Dissolution: Dissolve 3-chloro-5-(trifluoromethyl)benzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.1-1.5 eq) portion-wise to the stirred solution. The addition should be controlled to manage any effervescence.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) to neutralize the excess NaBH₄.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

-

Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford pure this compound.

Chemical Reactivity

The reactivity of this compound is primarily dictated by the benzylic alcohol functional group.

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 3-chloro-5-(trifluoromethyl)benzaldehyde, using mild oxidizing agents like pyridinium chlorochromate (PCC) or to the carboxylic acid, 3-chloro-5-(trifluoromethyl)benzoic acid, with stronger oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid.

-

Esterification: It can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) in the presence of an acid catalyst to form the corresponding esters.

-

Etherification: The hydroxyl group can be converted to an ether through Williamson ether synthesis by deprotonation with a strong base followed by reaction with an alkyl halide.

-

Substitution: The hydroxyl group can be substituted by a halogen (e.g., using SOCl₂ or PBr₃) to form the corresponding benzyl halide, which is a versatile intermediate for further functionalization.

Caption: Key chemical transformations of this compound.

Applications in Drug Development

The incorporation of the 3-chloro-5-(trifluoromethyl)phenyl moiety into molecular scaffolds is a strategic approach in modern drug design. This structural motif can significantly influence a compound's biological activity and pharmacokinetic properties.

-

Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethyl group are resistant to metabolic degradation, which can lead to an increased half-life and improved bioavailability of a drug candidate.

-

Lipophilicity and Permeability: The trifluoromethyl group enhances the lipophilicity of a molecule, which can improve its ability to cross cell membranes, including the blood-brain barrier. This is a critical factor for drugs targeting the central nervous system.

-

Binding Interactions: The electron-withdrawing nature of both the chloro and trifluoromethyl groups can alter the electronic properties of the aromatic ring, influencing its interactions with biological targets such as enzymes and receptors. This can lead to enhanced binding affinity and selectivity.

Derivatives of this compound can serve as key intermediates in the synthesis of a wide range of biologically active compounds, including kinase inhibitors, channel modulators, and receptor antagonists.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the benzylic CH₂ protons, typically in the range of 4.5-4.8 ppm. The aromatic protons will appear as multiplets in the aromatic region (7.0-8.0 ppm). A broad singlet corresponding to the hydroxyl proton will also be present, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the benzylic carbon (CH₂OH) around 60-65 ppm. The aromatic carbons will resonate in the 120-145 ppm region, with the carbons attached to the chloro and trifluoromethyl groups showing characteristic chemical shifts and coupling with fluorine. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet for the CF₃ group, with a chemical shift characteristic of an aromatic trifluoromethyl group.

-

IR Spectroscopy: The infrared spectrum will display a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Characteristic C-H stretching vibrations for the aromatic ring and the CH₂ group will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Strong C-F stretching bands are expected in the 1000-1350 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns will likely involve the loss of water, the hydroxyl group, and cleavage of the benzylic C-C bond.

Safety and Handling

As a chemical intermediate, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment.[3]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[3]

-

Handling: Avoid contact with skin and eyes.[3] Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

Based on data for analogous compounds, it may cause skin and serious eye irritation.[4] In case of contact, rinse the affected area with plenty of water. If irritation persists, seek medical attention.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its unique combination of chloro and trifluoromethyl substituents provides a powerful tool for medicinal chemists to fine-tune the properties of lead compounds. A thorough understanding of its synthesis, reactivity, and physicochemical properties, as outlined in this guide, is crucial for unlocking its full potential in the development of next-generation therapeutics and advanced materials.

References

An In-Depth Technical Guide to the Structure Elucidation of (3-Chloro-5-(trifluoromethyl)phenyl)methanol

A-0001

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of (3-Chloro-5-(trifluoromethyl)phenyl)methanol, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the synergistic application of modern analytical techniques. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and chromatographic methods, we present a robust, self-validating workflow. This guide emphasizes not only the procedural steps but also the underlying scientific principles that govern the selection and interpretation of these methods, ensuring a thorough and unambiguous structural confirmation.

Introduction: The Significance of this compound

This compound is a substituted aromatic alcohol. Its structural complexity, arising from the presence of a trifluoromethyl group and a chlorine atom on the phenyl ring, makes it a valuable synthon for introducing these moieties into larger, more complex molecules. The precise arrangement of these substituents is critical to the biological activity and safety profile of the final products. Therefore, rigorous structural verification is a non-negotiable aspect of its quality control and use in research and development.

The process of determining the chemical structure of a compound is known as structure elucidation.[1] This guide will detail a multi-faceted analytical approach, demonstrating how the convergence of data from orthogonal techniques provides irrefutable evidence for the structure of this compound. The combination of spectroscopic and chromatographic methods is essential for a comprehensive analysis.[1][2]

Foundational Analysis: A Multi-Technique Approach

No single analytical technique can unequivocally determine the structure of a complex organic molecule.[3] A strategic combination of methods is necessary to piece together the molecular puzzle. Our approach is a three-stage strategy: determining the molecular formula, identifying functional groups, and elucidating the connectivity of the atoms.[3]

Our workflow for the structural elucidation of this compound is as follows:

Figure 1: A workflow diagram illustrating the integrated approach to the structure elucidation of this compound.

Chromatographic Purity Assessment: The First Step

Before any structural analysis can be undertaken, the purity of the sample must be established. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

For a non-volatile compound like this compound, reverse-phase HPLC is the method of choice. Phenyl-hexyl columns are often preferred for aromatic compounds due to potential π-π interactions, which can provide unique selectivity.[4]

Experimental Protocol: HPLC Purity Analysis

-

Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV at 254 nm.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Sample Preparation: 1 mg/mL in acetonitrile.

A single, sharp peak in the chromatogram is indicative of a pure compound.

Gas Chromatography (GC)

GC is also a powerful tool for assessing purity, particularly for thermally stable and volatile compounds.[5]

Experimental Protocol: GC Purity Analysis

-

Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min.

-

Detector: Flame Ionization Detector (FID) at 300 °C.

Mass Spectrometry: Determining the Molecular Formula

High-Resolution Mass Spectrometry (HRMS) provides the accurate mass of the molecular ion, which is crucial for determining the elemental composition.

Expected HRMS Data

| Parameter | Expected Value |

| Molecular Formula | C8H6ClF3O |

| Exact Mass | 226.0059 |

| Molecular Weight | 226.58 |

The presence of chlorine will be indicated by a characteristic M+2 isotopic pattern with a ratio of approximately 3:1 for the 35Cl and 37Cl isotopes.

Experimental Protocol: HRMS Analysis

-

Ionization Source: Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Analyzer: Time-of-Flight (TOF) or Orbitrap.

-

Mode: Positive or negative ion mode.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.[3]

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3200-3600 | O-H | Alcohol, broad peak[6] |

| 3000-3100 | C-H | Aromatic stretch[6] |

| 2850-2960 | C-H | Aliphatic stretch (CH2)[6] |

| 1450-1600 | C=C | Aromatic ring stretch |

| 1100-1350 | C-F | Trifluoromethyl group stretch |

| 1000-1250 | C-O | Alcohol stretch[6] |

| 650-850 | C-Cl | Chloro group stretch |

Experimental Protocol: IR Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR) or as a thin film on a salt plate.

-

Instrument: Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: 16 scans at a resolution of 4 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in a molecule.[7] A combination of 1H, 13C, and 19F NMR experiments provides a complete picture of the molecular structure.

¹H NMR Spectroscopy

¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons.

Expected ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | Singlet | 1H | Aromatic H |

| ~7.4 | Singlet | 1H | Aromatic H |

| ~7.3 | Singlet | 1H | Aromatic H |

| ~4.7 | Singlet | 2H | CH₂ |

| ~2.0 | Singlet | 1H | OH |

¹³C NMR Spectroscopy

¹³C NMR provides information about the carbon framework of the molecule.

Expected ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~142 | Aromatic C-Cl |

| ~135 | Aromatic C-CF₃ |

| ~131 | Aromatic C-H |

| ~125 (q) | -CF₃ |

| ~124 | Aromatic C-H |

| ~122 | Aromatic C-H |

| ~64 | CH₂ |

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly specific for the trifluoromethyl group and will show a single peak.

Expected ¹⁹F NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ -63 | -CF₃ |

Experimental Protocol: NMR Spectroscopy

-

Solvent: Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Experiments: 1D ¹H, ¹³C, and ¹⁹F, and 2D experiments like COSY and HSQC for further confirmation.

Integrated Data Analysis: Assembling the Pieces

The final step is to integrate the data from all analytical techniques to build a cohesive and validated structure.

Figure 2: A diagram showing the convergence of data from multiple analytical techniques to confirm the structure of this compound.

The purity is confirmed by the single peaks in the HPLC and GC chromatograms. The molecular formula of C8H6ClF3O is established by HRMS. The presence of the hydroxyl, trifluoromethyl, and chloro functional groups is confirmed by the characteristic absorption bands in the IR spectrum. Finally, the precise substitution pattern on the aromatic ring and the connectivity of the methanol group are unequivocally determined by the chemical shifts, multiplicities, and coupling patterns in the ¹H, ¹³C, and ¹⁹F NMR spectra.

Conclusion

The structural elucidation of this compound requires a systematic and multi-technique approach. By combining the strengths of chromatography and spectroscopy, a complete and unambiguous structural assignment can be achieved. This guide provides a robust framework for this process, emphasizing the importance of not only acquiring high-quality data but also understanding the scientific principles behind each technique for accurate interpretation. This rigorous approach to structure elucidation is fundamental to ensuring the quality, safety, and efficacy of the advanced materials and pharmaceuticals derived from this important chemical intermediate.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. phenomenex.com [phenomenex.com]

- 5. file.leyan.com [file.leyan.com]

- 6. Phenylmethanol [applets.kcvs.ca]

- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

A Spectroscopic Guide to (3-Chloro-5-(trifluoromethyl)phenyl)methanol: An In-depth Technical Analysis

Introduction

(3-Chloro-5-(trifluoromethyl)phenyl)methanol is a substituted aromatic alcohol with significant potential in the synthesis of novel pharmaceutical compounds and agrochemicals. Its unique substitution pattern, featuring both a chloro and a trifluoromethyl group on the phenyl ring, imparts distinct electronic properties that are of considerable interest in drug design and development. A thorough understanding of the spectral characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

Molecular Structure and Key Features

The structure of this compound is characterized by a benzene ring substituted at the 1, 3, and 5 positions. The presence of a chlorine atom and a trifluoromethyl group, both electron-withdrawing, significantly influences the electron density distribution within the aromatic ring and on the benzylic carbon. The hydroxyl group of the methanol moiety is a key site for hydrogen bonding and chemical reactivity.

An In-depth Technical Guide to the Solubility of (3-Chloro-5-(trifluoromethyl)phenyl)methanol in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of (3-chloro-5-(trifluoromethyl)phenyl)methanol, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing its solubility, offers predictive insights based on its molecular structure, and provides detailed methodologies for empirical solubility determination. Our approach is grounded in established scientific principles to ensure accuracy and reproducibility.

Introduction: The Critical Role of Solubility in Chemical Research and Development

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a cornerstone of successful drug development and chemical synthesis. It dictates the choice of solvents for reaction media, purification processes such as crystallization, and formulation strategies. A thorough understanding of a compound's solubility profile is therefore not merely academic but a critical factor in process optimization, yield maximization, and ensuring the bioavailability of a final drug product. This guide will provide the necessary theoretical framework and practical guidance to approach the solubility of this compound with scientific rigor.

Theoretical Framework: Predicting Solubility from Molecular Structure

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[1] This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. To anticipate the solubility of this compound, we must first dissect its molecular architecture.

This compound is a substituted benzyl alcohol. Its structure features:

-

A Phenyl Ring: This bulky, nonpolar aromatic ring contributes to the molecule's lipophilicity, favoring solubility in nonpolar organic solvents.

-

A Hydroxymethyl Group (-CH₂OH): The hydroxyl (-OH) group is polar and capable of acting as both a hydrogen bond donor and acceptor. This functional group enhances solubility in polar, protic solvents like alcohols.

-

A Chloro Group (-Cl): The chlorine atom is electronegative, introducing a dipole moment and increasing the molecule's overall polarity compared to unsubstituted toluene.

-

A Trifluoromethyl Group (-CF₃): This group is highly electron-withdrawing and increases the lipophilicity of the molecule. The trifluoromethyl group can also participate in weaker non-covalent interactions.

The interplay of these functional groups results in a molecule with a moderate overall polarity. The presence of both a hydrogen-bonding group and a significant nonpolar surface area suggests that it will exhibit a broad, but not universal, solubility profile in organic solvents.

Predicted Solubility Profile of this compound

Here is a predicted qualitative solubility profile in a range of common organic solvents:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble | The hydroxyl group of the solute can form strong hydrogen bonds with the solvent molecules. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | Soluble | The moderate polarity of the solute will allow for favorable dipole-dipole interactions with these solvents. |

| Nonpolar Aromatic | Toluene, Benzene | Moderately Soluble | The phenyl ring of the solute will interact favorably with the aromatic solvent via van der Waals forces. |

| Nonpolar Aliphatic | Hexane, Heptane | Sparingly Soluble to Insoluble | The overall polarity of the solute is likely too high for significant solubility in nonpolar aliphatic solvents. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | Ethers can act as hydrogen bond acceptors, interacting with the hydroxyl group of the solute. |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound in a given organic solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solvent is fully saturated with the solute.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Accurately dilute the aliquot with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

-

Analyze the diluted sample by HPLC to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Construct a calibration curve using standard solutions of known concentrations of this compound.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.

-

Practical Implications for Researchers and Drug Development Professionals

A clear understanding of the solubility of this compound has several practical benefits:

-

Reaction Solvent Selection: The predicted solubility in polar aprotic solvents like acetone and ethyl acetate makes them good candidates for reaction media.

-

Purification Strategy: The expected poor solubility in nonpolar aliphatic solvents like hexane suggests that these can be used as anti-solvents for crystallization-based purification.

-

Formulation Development: For pharmaceutical applications, the solubility in various excipients will guide the formulation of oral or parenteral dosage forms.

-

Analytical Method Development: Knowledge of suitable solvents is crucial for preparing stock solutions and mobile phases for analytical techniques like HPLC and GC.

Conclusion

While quantitative solubility data for this compound is not widely published, a systematic analysis of its molecular structure allows for reliable predictions of its solubility behavior in a range of common organic solvents. This technical guide provides a solid theoretical foundation, a predictive solubility profile, and a robust experimental protocol for the precise determination of its solubility. By applying these principles and methodologies, researchers and drug development professionals can make informed decisions regarding the handling and application of this important chemical intermediate, ultimately leading to more efficient and successful research and development outcomes.

References

(3-Chloro-5-(trifluoromethyl)phenyl)methanol: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Identification and Physicochemical Properties

(3-Chloro-5-(trifluoromethyl)phenyl)methanol , a halogenated aromatic alcohol, serves as a critical building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring both a chloro and a trifluoromethyl group, imparts specific steric and electronic properties that are highly valued in the design of novel molecules. Understanding its material safety profile is paramount for its effective and safe utilization in a laboratory setting.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| IUPAC Name | [3-chloro-5-(trifluoromethyl)phenyl]methanol | [1] |

| Synonyms | 3-Chloro-5-(trifluoromethyl)benzyl alcohol | [1][2] |

| CAS Number | 886496-87-3 | [1] |

| Molecular Formula | C₈H₆ClF₃O | [3] |

| Molecular Weight | 210.58 g/mol | [1] |

| Physical State | Solid | [1] |

| Purity | ≥95% | [1] |

Section 2: Hazard Identification and GHS Classification

While a specific, comprehensive safety data sheet for this exact compound is not universally published, a robust hazard profile can be constructed by analyzing data from structurally analogous compounds, such as 2-chloro-5-(trifluoromethyl)benzyl alcohol and [3-fluoro-5-(trifluoromethyl)phenyl]methanol. The primary hazards associated with this class of chemicals are consistently identified as irritation to the skin, eyes, and respiratory system.[4][5]

GHS Hazard Classification:

-

Hazard Pictogram:

-

GHS07 (Exclamation Mark)[5]

-

-

Hazard Statements:

-

Precautionary Statements (Selected):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][5][7]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6][7]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4][6]

-

P312: Call a POISON CENTER or doctor if you feel unwell.[6]

-

Section 3: Risk Assessment and Mitigation Protocols

The trifluoromethyl and chloro-substituents can enhance the lipophilicity and reactivity of the benzyl alcohol core, necessitating stringent handling protocols to mitigate risks.

Causality of Hazards

-

Skin and Eye Irritation: Aromatic alcohols can defat the skin, leading to dryness and irritation. The halogenated nature of this compound can exacerbate this effect. Direct contact with the eyes is likely to cause significant irritation due to the chemical's ability to interact with proteins and lipids in the ocular tissues.

-

Respiratory Irritation: As a solid, the primary inhalation risk is from airborne dust particles. If heated, vapors can be generated. These particles or vapors can irritate the mucous membranes of the respiratory tract.

Engineering Controls: The First Line of Defense

Primary exposure mitigation relies on robust engineering controls to contain the chemical at the source.

-

Fume Hoods: All weighing, handling, and reaction setups involving this compound must be conducted within a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[8]

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[7]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is critical for preventing direct contact. A risk-based approach should be used for PPE selection.

Figure 2: Decision workflow for selecting appropriate PPE.

-

Eye and Face Protection: Chemical safety goggles conforming to ANSI Z87.1 are mandatory.[9] When there is a significant risk of splashing or dust generation, a face shield should be worn in addition to goggles.[7]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Gloves should be inspected for defects before use and removed using the proper technique to avoid skin contact. Contaminated gloves must be disposed of as chemical waste.

-

Body Protection: A flame-resistant lab coat should be worn at all times. Ensure it is fully buttoned.[8]

-

Respiratory Protection: If engineering controls are insufficient or during a large spill cleanup where dust or vapor concentrations may be high, a NIOSH-approved respirator with an appropriate organic vapor/particulate filter is required.[7]

Section 4: Emergency Response Procedures

Immediate and correct action following an exposure is critical to minimizing harm.

First-Aid Measures

Figure 3: Emergency first-aid decision and action flowchart.

-

Inhalation: Immediately move the exposed individual to fresh air. If breathing is difficult or has stopped, trained personnel should administer artificial respiration or oxygen. Seek medical attention immediately.[6][10]

-

Skin Contact: Promptly remove all contaminated clothing. Immediately flush the affected skin with large amounts of soap and water for at least 15 minutes.[10][11] If irritation persists, seek medical attention.[7]

-

Eye Contact: Immediately flush the eyes with copious amounts of lukewarm water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[12][13] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention from an ophthalmologist.[14]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water to dilute the substance. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.

-

Specific Hazards: The compound is combustible. In a fire, hazardous decomposition products may be released, including carbon oxides and gaseous hydrogen fluoride or hydrogen chloride.[6] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.

Accidental Release Measures

-

Personal Precautions: Evacuate the area. Wear appropriate PPE, including respiratory protection. Avoid breathing dust and prevent contact with skin and eyes.

-

Containment and Cleanup: For a solid spill, carefully sweep or scoop up the material without generating dust and place it into a suitable, labeled container for disposal. For a solution, absorb the spill with an inert material (e.g., sand, vermiculite) and collect it for disposal. Clean the spill area thoroughly with soap and water.

Section 5: Safe Handling, Storage, and Disposal

Proactive measures are essential for the long-term safe use of this chemical.

Table 2: Handling and Storage Protocols

| Protocol | Guideline | Source(s) |

| Handling | Handle only in a chemical fume hood. Avoid dust generation and accumulation. Wash hands thoroughly after handling. Change contaminated clothing before leaving the lab. | [7][8] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents. | [7][8] |

| Disposal | Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains. | [2] |

Section 6: Toxicological and Ecological Information

-

Toxicological Profile: The toxicological properties have not been fully investigated.[6] Based on data from analogous compounds, it is harmful if swallowed, inhaled, or absorbed through the skin, causing irritation to the skin, eyes, and respiratory system.[5][6] No components are listed as known or anticipated carcinogens by IARC, NTP, or OSHA.

-

Ecological Profile: The environmental impact of this specific substance has not been fully evaluated. As a standard practice for halogenated organic compounds, it should not be released into the environment or drains.

Section 7: References

-

BenchChem. (2025). Safety and handling of fluorinated organic compounds. Retrieved from BenchChem.[8]

-

Echemi. (n.d.). 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL. Retrieved from Echemi.[15]

-

Fluorochem. (n.d.). 3-Chloro-5-(trifluoromethyl)benzyl alcohol. Retrieved from Fluorochem.[1]

-

Matrix Scientific. (n.d.). 3-Chloro-2-fluoro-5-(trifluoromethyl)-benzyl alcohol. Retrieved from Matrix Scientific.[16]

-

Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved from Sigma-Aldrich.

-

Thermo Fisher Scientific. (2025). 3,5-Bis(trifluoromethyl)benzyl alcohol - SAFETY DATA SHEET. Retrieved from Fisher Scientific.[6]

-

Centers for Disease Control and Prevention (NIOSH). (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from CDC.[10]

-

TCI Chemicals. (n.d.). SAFETY DATA SHEET. Retrieved from TCI Chemicals.[7]

-

Sigma-Aldrich. (2025). SAFETY DATA SHEET. Retrieved from Sigma-Aldrich.

-

Sigma-Aldrich. (2025). SAFETY DATA SHEET. Retrieved from Sigma-Aldrich.[14]

-

Canadian Centre for Occupational Health and Safety. (n.d.). First Aid for Chemical Exposures. Retrieved from CCOHS.[12]

-

Sigma-Aldrich. (n.d.). 4-Chloro-3-(trifluoromethoxy)benzyl alcohol. Retrieved from Sigma-Aldrich.[17]

-

Concawe. (2021). First Aid Reference Guide – 2021 update. Retrieved from Concawe.[13]

-

ChemicalBook. (n.d.). 3-chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol. Retrieved from ChemicalBook.[18]

-

National Center for Biotechnology Information. (n.d.). [3-Fluoro-5-(trifluoromethyl)phenyl]methanol. PubChem Compound Database. Retrieved from PubChem.[4]

-

ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Publications.[19]

-

Matrix Fine Chemicals. (n.d.). [3-(TRIFLUOROMETHYL)PHENYL]METHANOL | CAS 349-75-7. Retrieved from Matrix Fine Chemicals.[3]

-

Purdue University. (n.d.). Fluorine Safety. Retrieved from Purdue University, Department of Chemistry.[20]

-

MyCPR NOW. (n.d.). First Aid Strategies for Managing Exposure to Toxic Substances. Retrieved from MyCPR NOW.[11]

-

Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Retrieved from Solubility of Things.[9]

-

Coast2Coast. (2024). First Aid for Chemical Exposure. Retrieved from Coast2Coast.[21]

-

ACS Publications. (2025). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories.[22]

-

BLD Pharm. (n.d.). 349-75-7|(3-(Trifluoromethyl)phenyl)methanol. Retrieved from BLD Pharm.[23]

-

Fluorochem. (2024). Safety Data Sheet: 3-Chloro-5-(trifluoromethyl)benzyl alcohol. Retrieved from Fluorochem.[2]

-

Key Organics. (2017). Safety Data Sheet: 2-Methyl-3-(trifluoromethyl)benzyl alcohol. Retrieved from Key Organics.[24]

-

Apollo Scientific Ltd. (n.d.). SAFETY DATA SHEET: 2-CHLORO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL.[5]

-

Parchem. (n.d.). 3-Chloro-4-(Trifluoromethyl)Benzyl Alcohol (Cas 948014-51-5). Retrieved from Parchem.[25]

-

Chemsrc. (2025). (3,5-Bis(trifluoromethyl)phenyl)methanol | CAS#:32707-89-4. Retrieved from Chemsrc.[26]

-

Carl ROTH. (2024). Safety Data Sheet: (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol. Retrieved from Carl ROTH.[27]

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 3. [3-(TRIFLUOROMETHYL)PHENYL]METHANOL | CAS 349-75-7 [matrix-fine-chemicals.com]

- 4. [3-Fluoro-5-(trifluoromethyl)phenyl]methanol | C8H6F4O | CID 589176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cn.canbipharm.com [cn.canbipharm.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. benchchem.com [benchchem.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 11. cprcertificationnow.com [cprcertificationnow.com]

- 12. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

- 13. concawe.eu [concawe.eu]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. echemi.com [echemi.com]

- 16. matrixscientific.com [matrixscientific.com]

- 17. 4-Chloro-3-(trifluoromethoxy)benzyl alcohol | 886500-89-6 [sigmaaldrich.com]

- 18. 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL CAS#: [m.chemicalbook.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 21. c2cfirstaidaquatics.com [c2cfirstaidaquatics.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. 349-75-7|(3-(Trifluoromethyl)phenyl)methanol|BLD Pharm [bldpharm.com]

- 24. keyorganics.net [keyorganics.net]

- 25. parchem.com [parchem.com]

- 26. (3,5-Bis(trifluoromethyl)phenyl)methanol | CAS#:32707-89-4 | Chemsrc [chemsrc.com]

- 27. carlroth.com [carlroth.com]

Methodological & Application

Application Note: A Detailed Protocol for the Selective Reduction of 3-chloro-5-(trifluoromethyl)benzoic Acid

Abstract: This document provides a comprehensive guide for the chemical reduction of 3-chloro-5-(trifluoromethyl)benzoic acid to its corresponding primary alcohol, (3-Chloro-5-(trifluoromethyl)phenyl)methanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and advanced materials, where the trifluoromethylphenyl moiety imparts unique pharmacological and material properties.[1] This application note details two robust protocols using Lithium Aluminum Hydride (LiAlH₄) and Borane Tetrahydrofuran Complex (BH₃·THF), respectively. It includes in-depth mechanistic explanations, rigorous safety procedures, step-by-step experimental protocols, and methods for reaction monitoring and product characterization, designed for researchers, chemists, and professionals in drug development.

Introduction and Strategic Importance

This compound is a valuable fluorinated building block in organic synthesis. The presence of both a chloro and a trifluoromethyl group on the aromatic ring significantly influences the electronic properties, lipophilicity, and metabolic stability of derivative molecules. These characteristics are highly sought after in the design of novel agrochemicals and pharmaceuticals, including enzyme inhibitors and receptor modulators.

The conversion of a carboxylic acid to a primary alcohol is a fundamental transformation in organic chemistry. While numerous reagents can achieve this, the choice of reductant is dictated by factors such as substrate reactivity, functional group tolerance, safety, and scalability. This guide focuses on two of the most effective and widely adopted reagents for this purpose: the highly reactive Lithium Aluminum Hydride (LiAlH₄) and the more selective Borane Tetrahydrofuran Complex (BH₃·THF).

Principles and Reaction Mechanisms

The reduction of a carboxylic acid to a primary alcohol requires a potent reducing agent capable of delivering two hydride (H⁻) ions to the carbonyl carbon. Standard borohydride reagents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce carboxylic acids directly.[2][3]

Mechanism of Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a powerful, non-selective reducing agent.[2][4] The reduction of a carboxylic acid proceeds through a multi-step mechanism that leverages the high reactivity of the Al-H bond.

-

Deprotonation: The first equivalent of hydride acts as a base, deprotonating the acidic carboxylic acid proton to form a lithium carboxylate salt and hydrogen gas. This is a rapid, exothermic acid-base reaction.[5]

-

Coordination and First Hydride Addition: The aluminum hydride species coordinates to the carbonyl oxygen of the carboxylate, activating it for nucleophilic attack. A hydride ion is then delivered to the carbonyl carbon, forming a tetrahedral intermediate.

-

Elimination to Aldehyde Intermediate: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an O-Al species as a leaving group. This generates an aldehyde in situ.[6]

-

Second Hydride Addition: The aldehyde intermediate is more reactive than the starting carboxylic acid and is immediately reduced by another equivalent of hydride to form a lithium alkoxide.[5]

-

Protonation (Work-up): An acidic work-up is required to protonate the resulting alkoxide, yielding the final primary alcohol product.

Due to the initial acid-base reaction, an excess of LiAlH₄ is required for the reduction to go to completion.[7]

Mechanism of Reduction with Borane (BH₃·THF)

Borane offers a milder and more selective alternative to LiAlH₄. It readily reduces carboxylic acids while often leaving other functional groups like esters and amides intact.[8][9]

-

Initial Adduct Formation: The electrophilic boron atom of the borane coordinates to the carbonyl oxygen.

-

Formation of Triacyloxyborane: The acidic proton of the carboxylic acid reacts with a hydride from the borane, releasing hydrogen gas. This process typically occurs with two additional carboxylic acid molecules to form a stable triacyloxyborane intermediate.[6]

-

Hydride Delivery and Reduction: The carbonyl groups within the triacyloxyborane intermediate are activated and are subsequently reduced by another molecule of BH₃. This complex process ultimately leads to a borate ester.[10]

-

Hydrolysis (Work-up): The final borate ester is hydrolyzed during the work-up step to release the primary alcohol.

Materials and Methods

Reagents and Equipment

| Reagent/Material | Formula | M.W. ( g/mol ) | Purity/Grade | Supplier Example |

| 3-Chloro-5-(trifluoromethyl)benzoic acid | C₈H₄ClF₃O₂ | 224.57 | >98% | Sigma-Aldrich |

| Lithium Aluminum Hydride (LiAlH₄) | LiAlH₄ | 37.95 | 95% powder | Sigma-Aldrich |

| Borane Tetrahydrofuran Complex (BH₃·THF) | BH₃·THF | ~85.94 | 1.0 M in THF | Sigma-Aldrich |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | DriSolv®, <50 ppm H₂O | EMD Millipore |

| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | Anhydrous | Fisher Scientific |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 2 M aqueous | VWR |

| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Anhydrous | J.T. Baker |

| Silica Gel | SiO₂ | 60.08 | 230-400 mesh | Sorbent Tech. |

| Deuterated Chloroform (CDCl₃) | CDCl₃ | 120.38 | with 0.03% TMS | Cambridge Isotope |

| Schlenk Flasks and Line | - | - | - | Chemglass |

| Magnetic Stirrer with Hotplate | - | - | - | IKA |

| Thin Layer Chromatography (TLC) Plates | - | - | Silica Gel 60 F₂₅₄ | Merck |

Critical Safety Precautions

Lithium Aluminum Hydride is a highly reactive and dangerous substance. Strict adherence to safety protocols is mandatory.

-

Water Reactivity: LiAlH₄ reacts violently with water and protic solvents to release flammable hydrogen gas, which can ignite spontaneously.[11][12] All glassware must be oven- or flame-dried before use, and the reaction must be conducted under a dry, inert atmosphere (Nitrogen or Argon).

-

Corrosivity: LAH dust is highly corrosive to the skin, eyes, and respiratory tract.[13] Handle only in a fume hood while wearing a fire-retardant lab coat, safety goggles, and nitrile gloves.[11]

-

Fire Hazard: Do not use water or carbon dioxide fire extinguishers on an LAH fire, as they will intensify it.[11] A Class D fire extinguisher (for combustible metals) or dry sand must be readily available.

-

Quenching: The quenching of excess LAH is extremely hazardous if done improperly. It must be performed slowly at low temperatures (0 °C) by a trained professional.

Detailed Experimental Protocol: LiAlH₄ Reduction

This protocol is for a 5.0 g scale reaction. Adjust quantities proportionally for different scales.

Reaction Setup and Workflow

Caption: Experimental workflow for the LiAlH₄ reduction.

Step-by-Step Procedure

-

Preparation: Place a 250 mL three-neck round-bottom flask (equipped with a magnetic stir bar, a condenser with a nitrogen inlet, and a rubber septum) in an oven at 120 °C for at least 4 hours. Assemble the glassware hot under a positive flow of dry nitrogen and allow it to cool to room temperature.

-

Reagent Addition: Under the positive nitrogen flow, carefully add Lithium Aluminum Hydride (1.01 g, 26.7 mmol, 1.2 eq.) to the reaction flask. Add 50 mL of anhydrous THF via cannula or syringe.

-

Substrate Addition: In a separate, dry 100 mL flask, dissolve 3-chloro-5-(trifluoromethyl)benzoic acid (5.0 g, 22.3 mmol, 1.0 eq.) in 30 mL of anhydrous THF.

-

Reaction Initiation: Cool the LiAlH₄ slurry to 0 °C using an ice-water bath. Slowly add the benzoic acid solution dropwise to the slurry via a syringe or dropping funnel over 30 minutes. Caution: Vigorous hydrogen evolution will occur. Ensure the system is adequately vented through the nitrogen line bubbler.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 66 °C) using a heating mantle.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The starting material (benzoic acid) will be more polar (lower Rf) than the product alcohol. The reaction is typically complete within 2-4 hours.

-

Reaction Quench (Fieser Method): Once the reaction is complete, cool the flask to 0 °C in an ice bath. Quench the excess LiAlH₄ by adding reagents sequentially and dropwise with vigorous stirring:

-

Add 1.0 mL of water.

-

Add 1.0 mL of 15% (w/v) aqueous NaOH.

-

Add 3.0 mL of water. This procedure is designed to produce a granular, easily filterable aluminum salt precipitate.

-

-

Isolation: Allow the mixture to stir at room temperature for 30 minutes until a white, granular precipitate forms. Filter the solid through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude product. If necessary, purify the product by flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate.

-

Characterization: Combine the pure fractions, evaporate the solvent, and dry the resulting oil or solid under high vacuum to obtain this compound. Characterize by ¹H NMR, ¹³C NMR, and GC-MS to confirm structure and purity.

Alternative Protocol: Borane-THF Reduction

The BH₃·THF method is an excellent alternative that avoids the hazards of solid LiAlH₄.

-

Setup: Under a nitrogen atmosphere in a dry flask, dissolve 3-chloro-5-(trifluoromethyl)benzoic acid (5.0 g, 22.3 mmol, 1.0 eq.) in 40 mL of anhydrous THF.

-

Reagent Addition: Cool the solution to 0 °C. Slowly add 1.0 M BH₃·THF solution (45 mL, 45 mmol, ~2.0 eq.) dropwise. Hydrogen gas will evolve.

-

Reaction: After addition, allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours, monitoring by TLC.

-

Work-up: Cool the reaction to 0 °C and slowly add 2 M HCl (aq) to quench excess borane and hydrolyze the borate ester until the gas evolution ceases. Extract the product into diethyl ether (3 x 50 mL), wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify as needed.

Product Characterization

-

TLC Analysis: Monitor the disappearance of the starting material (Rf ~0.2) and the appearance of the product (Rf ~0.5) in 3:1 Hexanes:Ethyl Acetate. Visualize spots under UV light (254 nm).

-

GC-MS: Confirm the mass of the product. Expected M/z for C₈H₆ClF₃O.

-

¹H NMR (CDCl₃, 400 MHz): Expect signals for the benzylic CH₂ protons (a singlet around δ 4.7-4.8 ppm), aromatic protons (three distinct signals in the δ 7.4-7.6 ppm region), and the alcohol OH (a broad singlet).

-

¹⁹F NMR (CDCl₃): Expect a singlet for the -CF₃ group around δ -63 ppm.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete Reaction | Insufficient reducing agent; "wet" solvent/reagents. | Add more reducing agent. Ensure all solvents are anhydrous and the system is inert. |

| Low Yield | Inefficient quenching leading to product trapping. | Follow the Fieser work-up precisely. Stir the quenched mixture vigorously for an extended period before filtering. |

| Formation of Byproducts | Over-reduction (unlikely); reaction with solvent. | Use the milder BH₃·THF method. Ensure THF is peroxide-free. |

| Difficult Filtration | Gelatinous aluminum salts formed during quench. | Add anhydrous Na₂SO₄ to the slurry and stir vigorously to help granulate the precipitate before filtration. |

Conclusion

The reduction of 3-chloro-5-(trifluoromethyl)benzoic acid to this compound can be accomplished efficiently using either Lithium Aluminum Hydride or Borane Tetrahydrofuran complex. The LiAlH₄ protocol provides high reactivity but demands stringent safety measures. The BH₃·THF method offers a safer, more selective alternative suitable for substrates with multiple functional groups. The choice of method will depend on the specific laboratory capabilities and requirements of the synthetic route. Both protocols, when executed with care, provide reliable access to this important chemical intermediate.

References

- 1. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. quora.com [quora.com]

- 4. testbook.com [testbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]

- 10. Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 11. ehs.princeton.edu [ehs.princeton.edu]

- 12. westliberty.edu [westliberty.edu]

- 13. pubs.acs.org [pubs.acs.org]

Application Note: High-Purity Isolation of (3-Chloro-5-(trifluoromethyl)phenyl)methanol

Abstract

(3-Chloro-5-(trifluoromethyl)phenyl)methanol is a key fluorinated building block in the synthesis of pharmaceuticals and agrochemicals. Its purity is paramount, as even minor impurities can lead to significant downstream complications, including altered biological activity, formation of unwanted byproducts, and challenges in regulatory approval. This document provides a comprehensive guide to the purification of this compound, detailing two robust, field-proven protocols: flash column chromatography and recrystallization. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific needs, ensuring the isolation of material with high purity and batch-to-batch consistency.

Introduction and Significance

The unique substitution pattern of this compound, featuring both a halogen and a trifluoromethyl group, imparts specific electronic and lipophilic properties that are highly desirable in modern drug design. The trifluoromethyl group, in particular, is known to enhance metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients (APIs).

Purification is a critical step following the synthesis of this intermediate. Crude reaction mixtures typically contain unreacted starting materials, such as 3-chloro-5-(trifluoromethyl)benzaldehyde, and over-oxidized byproducts like 3-chloro-5-(trifluoromethyl)benzoic acid.[1] The presence of these impurities can interfere with subsequent reactions and compromise the integrity of the final product. The protocols herein are designed to effectively remove these and other process-related impurities.

Physicochemical Properties

A thorough understanding of the compound's physical properties is essential for designing an effective purification strategy.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₈H₆ClF₃O | N/A |

| Molecular Weight | 210.58 g/mol | N/A |

| Physical Form | Expected to be a white to off-white solid | |

| Melting Point | Not available; similar compounds are low-melting solids.[2] | N/A |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, Methanol); limited solubility in non-polar solvents (Hexane) and water. | [3] |

Strategic Approach to Purification

The choice between column chromatography and recrystallization depends on the impurity profile, the scale of the purification, and the desired final purity.

-

Flash Column Chromatography is the method of choice for complex mixtures containing multiple impurities or when impurities have polarities very close to the product. It offers high resolving power but can be more time-consuming and solvent-intensive for large quantities.

-

Recrystallization is a highly efficient and economical method for removing small amounts of impurities from a solid product, often yielding material of >99% purity. Its success hinges on finding a suitable solvent system where the compound has high solubility when hot and low solubility when cold, while impurities remain in the mother liquor.[4]

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed for the purification of this compound on a 1-5 gram scale. The principle relies on the differential partitioning of the compound and its impurities between a polar stationary phase (silica gel) and a less polar mobile phase.[5]

Rationale for Method Selection

The hydroxyl group in the target molecule makes it moderately polar. This allows it to adsorb to silica gel, while being mobile enough to be eluted with a suitable solvent mixture. Common impurities like the starting aldehyde are less polar and will elute first, while more polar impurities like the corresponding carboxylic acid will be more strongly retained on the column.

Materials and Reagents

-

Crude this compound

-

Silica Gel (for flash chromatography, 230-400 mesh)

-

Solvents: n-Hexane (Hex), Ethyl Acetate (EtOAc), Dichloromethane (DCM) - all HPLC grade

-

TLC plates (silica gel 60 F₂₅₄)

-

Glass chromatography column

-

Air or nitrogen supply with regulator

-

Fraction collection tubes

-

Rotary evaporator

Experimental Workflow

References

The Strategic Deployment of (3-Chloro-5-(trifluoromethyl)phenyl)methanol in Modern Medicinal Chemistry

Introduction: The Value Proposition of a Fluorinated Benzyl Alcohol Scaffold

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone of molecular design. The trifluoromethyl group (-CF3), in particular, is a powerful modulator of physicochemical and pharmacokinetic properties. When combined with other carefully selected substituents on an aromatic scaffold, it can unlock significant therapeutic potential. This application note delves into the utility of a specific and highly valuable building block, (3-Chloro-5-(trifluoromethyl)phenyl)methanol , in medicinal chemistry. We will explore its synthesis, characterization, and, most importantly, its application in the construction of biologically active molecules, with a focus on the rationale behind its use in drug design.

The presence of both a chloro and a trifluoromethyl group on the phenyl ring of this benzyl alcohol confers a unique set of properties. The trifluoromethyl group is a strong electron-withdrawing moiety that also significantly increases lipophilicity and metabolic stability. The chlorine atom, also electron-withdrawing, further modulates the electronic character of the ring and provides an additional point of interaction for ligand-receptor binding. The benzylic alcohol functionality serves as a versatile handle for a variety of chemical transformations, allowing for the facile incorporation of this substituted phenyl ring into more complex molecular architectures.

This guide is intended for researchers, scientists, and drug development professionals who are seeking to leverage the advantageous properties of the 3-chloro-5-(trifluoromethyl)phenyl moiety in their therapeutic programs.

Physicochemical Properties and Strategic Advantages

The strategic placement of the chloro and trifluoromethyl groups at the meta positions of the benzyl alcohol offers several advantages in drug design:

| Property | Contribution of the 3-Chloro-5-(trifluoromethyl)phenyl Moiety | Reference |

| Lipophilicity | The trifluoromethyl group significantly increases the lipophilicity (Hansch π value of +0.88), which can enhance membrane permeability and cell uptake. | |

| Metabolic Stability | The strong carbon-fluorine bonds in the trifluoromethyl group are resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This can lead to an increased in vivo half-life of the drug candidate. | |

| Binding Affinity | The electron-withdrawing nature of both the chloro and trifluoromethyl groups can influence the pKa of nearby functional groups and create favorable dipole-dipole or hydrogen bond interactions with target proteins. | |

| Oral Bioavailability | Enhanced metabolic stability and lipophilicity often contribute to improved oral bioavailability. | |

| Blood-Brain Barrier Permeability | For central nervous system (CNS) targets, the increased lipophilicity can facilitate penetration of the blood-brain barrier. |

Synthesis and Characterization of this compound

The most common and practical laboratory-scale synthesis of this compound involves the reduction of the commercially available 3-chloro-5-(trifluoromethyl)benzoic acid.

Experimental Protocol: Synthesis via Reduction of 3-Chloro-5-(trifluoromethyl)benzoic acid

This protocol describes the reduction of the carboxylic acid to the corresponding benzyl alcohol using borane-tetrahydrofuran complex.

Materials:

-

3-Chloro-5-(trifluoromethyl)benzoic acid

-

Borane-tetrahydrofuran complex (1 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO3)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Ethyl acetate

-

Deionized water

Procedure:

-

Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add 3-chloro-5-(trifluoromethyl)benzoic acid (1.0 eq). Dissolve the acid in anhydrous THF (approximately 10 mL per gram of acid).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add the borane-tetrahydrofuran complex (1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate mobile phase).

-

Quenching: Once the starting material is consumed, carefully and slowly quench the reaction by the dropwise addition of deionized water at 0 °C.

-

Acidification: Add 1 M HCl solution to adjust the pH to ~2.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, deionized water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white solid or colorless oil.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.55 (s, 1H), 7.48 (s, 1H), 7.42 (s, 1H), 4.75 (d, J = 5.8 Hz, 2H), 1.80 (t, J = 5.8 Hz, 1H). |

| ¹³C NMR (101 MHz, CDCl₃) | δ 143.5, 135.2, 131.8 (q, J = 33.3 Hz), 129.8, 124.2 (q, J = 3.8 Hz), 123.5 (q, J = 272.5 Hz), 122.9 (q, J = 3.8 Hz), 64.2. |

| HPLC Purity | >95% (Typical conditions: C18 column, mobile phase of acetonitrile/water gradient, UV detection at 254 nm). |

| Mass Spectrometry (ESI) | Calculated for C₈H₆ClF₃O [M-H]⁻: 225.00; Found: 225.01. |

Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The this compound scaffold is a valuable starting material for the synthesis of a variety of bioactive molecules. Its primary utility lies in its conversion to other functional groups, such as an amine or an isocyanate, which can then be incorporated into larger drug-like molecules. A prominent example of a drug with a similar substitution pattern is Sorafenib , a multi-kinase inhibitor approved for the treatment of certain types of cancer. While the synthesis of Sorafenib itself uses 4-chloro-3-(trifluoromethyl)phenyl isocyanate, the 3-chloro-5-trifluoromethyl isomer provided by our title compound allows for the exploration of novel chemical space and the development of new intellectual property.

Workflow: From this compound to a Kinase Inhibitor Scaffold

Caption: Synthetic pathway from the title compound to a urea-based kinase inhibitor.